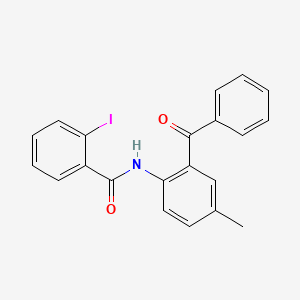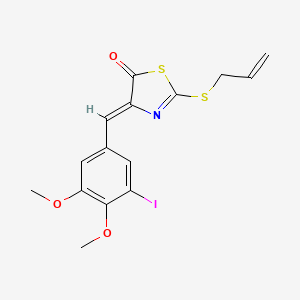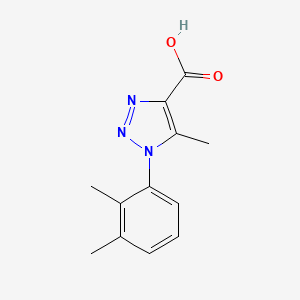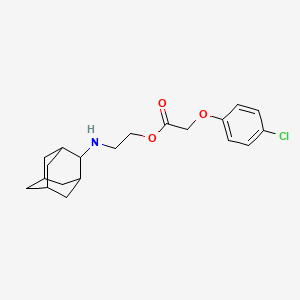
N-(2-benzoyl-4-methylphenyl)-2-iodobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-benzoyl-4-methylphenyl)-2-iodobenzamide, also known as BIBX1382, is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of tyrosine kinase inhibitors and has been shown to have potent inhibitory effects on the epidermal growth factor receptor (EGFR) and related receptors.
Mécanisme D'action
N-(2-benzoyl-4-methylphenyl)-2-iodobenzamide exerts its inhibitory effects on the EGFR and related receptors by binding to the ATP-binding site of the receptor and preventing the phosphorylation and activation of downstream signaling pathways. This leads to the inhibition of cell proliferation and survival, angiogenesis, and metastasis.
Biochemical and Physiological Effects
This compound has been shown to have potent inhibitory effects on the EGFR and related receptors, which are involved in various physiological and pathological processes, including cell growth, differentiation, migration, and survival. In addition, this compound has been shown to modulate the activity of various intracellular signaling pathways, including the MAPK and PI3K/AKT pathways.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-benzoyl-4-methylphenyl)-2-iodobenzamide has several advantages for lab experiments, including its high potency and selectivity for the EGFR and related receptors, its well-defined mechanism of action, and its availability as a commercially available reagent. However, this compound also has some limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical and clinical studies.
Orientations Futures
There are several future directions for the research on N-(2-benzoyl-4-methylphenyl)-2-iodobenzamide, including:
1. Development of more potent and selective analogs of this compound for the treatment of cancer and other diseases.
2. Evaluation of the therapeutic potential of this compound in combination with other anticancer agents, including chemotherapy and immunotherapy.
3. Investigation of the role of this compound in the regulation of tumor microenvironment and immune response.
4. Development of novel drug delivery systems for this compound to improve its pharmacokinetic and pharmacodynamic properties.
5. Investigation of the potential side effects and toxicity of this compound in preclinical and clinical studies.
In conclusion, this compound is a promising small molecule with potent inhibitory effects on the EGFR and related receptors, which has been extensively studied for its potential therapeutic applications in various diseases. Further research is needed to evaluate its safety and efficacy in preclinical and clinical studies and to explore its potential as a novel therapeutic agent for the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of N-(2-benzoyl-4-methylphenyl)-2-iodobenzamide involves several steps, including the reaction of 2-iodobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-benzoyl-4-methylphenylamine to yield this compound. The synthesis process has been optimized to yield high purity and yield of the final product.
Applications De Recherche Scientifique
N-(2-benzoyl-4-methylphenyl)-2-iodobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and neurological disorders. It has been shown to have potent inhibitory effects on the EGFR and related receptors, which are overexpressed in many types of cancer. This compound has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, and it has been suggested as a potential therapeutic agent for the treatment of various types of cancer.
Propriétés
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16INO2/c1-14-11-12-19(23-21(25)16-9-5-6-10-18(16)22)17(13-14)20(24)15-7-3-2-4-8-15/h2-13H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJCJQZLIMGRIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2I)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2,4-difluorophenoxy)methyl]-N-methyl-N-(3-pyridinylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5218523.png)
![1-(diphenylmethyl)-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5218533.png)

![N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B5218548.png)


![N~1~-(sec-butyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5218561.png)

![N-(3,4-dimethylphenyl)-2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5218565.png)
![ethyl 2-[({[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5218572.png)

![2-[(4-methylphenyl)thio]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B5218606.png)

![2-(4-hydroxybutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5218615.png)